molecular formula C7H5F5N2S B2631261 2-Amino-5-(pentafluorothio)benzonitrile CAS No. 159727-27-2

2-Amino-5-(pentafluorothio)benzonitrile

Cat. No. B2631261
CAS RN: 159727-27-2
M. Wt: 244.18
InChI Key: QCSKWNLAJJVWTM-UHFFFAOYSA-N
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Description

2-Amino-5-(pentafluorothio)benzonitrile is a chemical compound with the molecular formula C7H5F5N2S and a molecular weight of 244.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-(pentafluorothio)benzonitrile is represented by the formula C7H5F5N2S . The InChI code for this compound is 1S/C7H5F5N2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-3H,14H2 .


Physical And Chemical Properties Analysis

2-Amino-5-(pentafluorothio)benzonitrile is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis Intermediates

2-Amino-5-(pentafluorothio)benzonitrile is closely related to various benzonitrile derivatives that have significant applications in synthetic chemistry. For instance, similar compounds have been synthesized as intermediates for the development of pharmaceuticals like bicalutamide, showcasing the compound's potential role in the synthesis of androgen receptor antagonists (Zhang Tong-bin, 2012). Similarly, the synthesis of MDV3100, another androgen receptor antagonist, utilizes related chemical intermediates, indicating that 2-Amino-5-(pentafluorothio)benzonitrile could be valuable in creating novel therapeutics (Li Zhi-yu, 2012).

Vibrational Spectra Analysis

Compounds with structures akin to 2-Amino-5-(pentafluorothio)benzonitrile, such as 2-amino-5-chloro benzonitrile, have been studied using density functional theory (DFT) to analyze their vibrational spectra. This research provides insights into the molecular structure and dynamics, which could be applied to understand the physical and chemical properties of 2-Amino-5-(pentafluorothio)benzonitrile better (V. Krishnakumar & S. Dheivamalar, 2008).

Catalysis and Organic Transformations

Research on similar benzonitrile derivatives has explored their potential in catalysis and organic transformations. For instance, the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds using N-nitroso as a directing group to form 2-(alkylamino)benzonitriles highlights innovative approaches to bond formation that could be relevant for 2-Amino-5-(pentafluorothio)benzonitrile (J. Dong et al., 2015).

Materials Science

In materials science, related compounds have been utilized to improve the power conversion efficiencies of polymer solar cells, suggesting that 2-Amino-5-(pentafluorothio)benzonitrile could potentially serve as an additive or component in the development of photovoltaic materials (Seonju Jeong et al., 2011).

Advanced Synthesis Techniques

The compound's structural similarity to other benzonitriles, which have been synthesized through advanced techniques like microwave-assisted synthesis and continuous flow chemistry, points to the potential for innovative synthetic methods to be applied to 2-Amino-5-(pentafluorothio)benzonitrile. These methods could enable more efficient and scalable production processes for research and industrial applications (Sophia S. Michaelidou & P. Koutentis, 2010), (L. Lengyel et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5-(pentafluoro-λ6-sulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-3H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSKWNLAJJVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(pentafluorothio)benzonitrile

CAS RN

159727-27-2
Record name 2-Amino-5-(pentafluorothio)benzonitrile
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